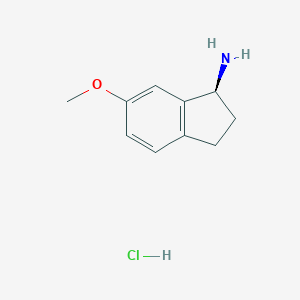

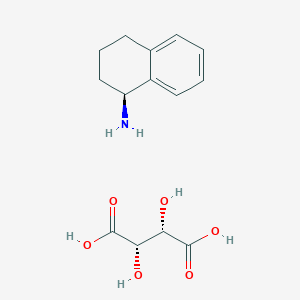

(2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3S)-2,3-Dihydroxybutanedioic acid, also known as tartaric acid, and (1S)-1,2,3,4-tetrahydronaphthalen-1-amine, also known as tetralin, are two important chemical compounds that have been extensively studied in scientific research. Tartaric acid is a dicarboxylic acid that is commonly found in many fruits, such as grapes, and is widely used in the food and pharmaceutical industries. Tetralin is a bicyclic hydrocarbon that has been used as a solvent and as a starting material for the synthesis of various organic compounds.

Wirkmechanismus

The mechanism of action of (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid and tetralin varies depending on their specific applications. Tartaric acid acts as a chiral auxiliary by forming diastereomeric salts with chiral compounds, which can be separated by chromatography. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Tetralin, on the other hand, acts as a solvent and a starting material for the synthesis of various organic compounds, and its mechanism of action depends on the specific reaction being carried out.

Biochemical and Physiological Effects:

Tartaric acid has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the stimulation of insulin secretion, and the reduction of oxidative stress. It has also been shown to have potential neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases. Tetralin, on the other hand, has relatively few biochemical and physiological effects, as it is primarily used as a solvent and a starting material for organic synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid in lab experiments include its low cost, its availability, and its ability to form diastereomeric salts with chiral compounds, which can be separated by chromatography. However, its limitations include its low solubility in some solvents, its potential to form racemic mixtures, and its potential to interfere with some analytical techniques. The advantages of using tetralin in lab experiments include its high boiling point, its low toxicity, and its ability to dissolve a wide range of organic compounds. However, its limitations include its potential to react with some compounds, its flammability, and its potential to form peroxides over time.

Zukünftige Richtungen

There are many potential future directions for the study of (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid and tetralin. For (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid, future research could focus on its potential therapeutic effects for various diseases, such as cancer and Alzheimer's disease, as well as its potential neuroprotective effects. Future research could also focus on the development of new methods for the synthesis of (2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine acid and its derivatives. For tetralin, future research could focus on its potential applications in material science and nanotechnology, as well as its potential as a starting material for the synthesis of new organic compounds. Future research could also focus on the development of new methods for the synthesis of tetralin and its derivatives.

Synthesemethoden

Tartaric acid can be synthesized by several methods, including the oxidation of wine, the hydration of maleic acid, and the hydrolysis of tartar emetic. Tetralin can be synthesized by the catalytic hydrogenation of naphthalene or by the reduction of 1,2,3,4-tetrahydronaphthalene.

Wissenschaftliche Forschungsanwendungen

Tartaric acid has been extensively studied in various scientific fields, including chemistry, biochemistry, and medicine. It has been used as a chiral auxiliary in asymmetric synthesis, as a pH adjuster in the food and beverage industry, and as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Tetralin has also been widely studied in chemistry and material science, and has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Eigenschaften

CAS-Nummer |

114352-02-2 |

|---|---|

Produktname |

(2S,3S)-2,3-Dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine |

Molekularformel |

C14H19NO6 |

Molekulargewicht |

297.3 g/mol |

IUPAC-Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H13N.C4H6O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;5-1(3(7)8)2(6)4(9)10/h1-2,4,6,10H,3,5,7,11H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 |

InChI-Schlüssel |

JVIHAFCKDWSKFF-MSDAVRDESA-N |

Isomerische SMILES |

C1C[C@@H](C2=CC=CC=C2C1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

SMILES |

C1CC(C2=CC=CC=C2C1)N.C(C(C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

C1CC(C2=CC=CC=C2C1)N.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.